molecular formula C15H14F4N4O2S B2579598 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2034441-99-9

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No. B2579598
CAS RN: 2034441-99-9
M. Wt: 390.36
InChI Key: OHZPPUPAIMXIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research. This compound is a selective inhibitor of the protein kinase B (AKT) pathway, which plays a crucial role in cell survival, proliferation, and growth. In

Scientific Research Applications

Herbicidal Applications

Research by Hamprecht et al. (1999) explored new pyrimidine and triazine intermediates for herbicidal sulfonylureas, focusing on the synthesis of new fluoromethyl-triazines and o-fluoroalkyl-benzenesulfonamide precursors. The study highlighted the selective post-emergence herbicidal properties in cotton due to sulfone metabolization and wheat selectivity achieved by combining 4-methoxy-6-trifluoromethylpyrimidine with a lipophilic difluoromethyl-benzenesulfonamide moiety. The findings indicate potential agricultural applications of compounds related to 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine in herbicide development (Hamprecht, Mayer, Westphalen, & Walter, 1999).

Antimicrobial and Antiproliferative Activities

The synthesis and evaluation of antimicrobial activity of various derivatives containing the sulfonyl moiety, including those related to the compound of interest, were discussed by Ammar et al. (2004). Some of the synthesized compounds exhibited antimicrobial properties, indicating the potential for developing new antimicrobial agents (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).

Mallesha et al. (2012) investigated the antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. The study identified several compounds with significant activity, suggesting potential applications in cancer research and therapy development (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Imaging and Diagnostic Applications

Eskola et al. (2002) described the synthesis of a candidate compound for imaging dopamine D4 receptors. The study emphasized the potential of fluorinated compounds in developing radiotracers for positron emission tomography (PET) studies, offering insights into applications in neuroscience and diagnostic imaging (Eskola, Bergman, Lehikoinen, Haaparanta, Grönroos, Forsback, & Solin, 2002).

Antibacterial and Fluorination Studies

The study by Mella, Fasani, and Albini (2001) explored the photochemistry of ciprofloxacin, a related compound, highlighting the potential of fluorinated piperazines in developing new antibacterial agents and understanding their photostability and reaction mechanisms under various conditions (Mella, Fasani, & Albini, 2001).

properties

IUPAC Name

4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F4N4O2S/c16-11-3-1-2-4-12(11)26(24,25)23-7-5-22(6-8-23)14-9-13(15(17,18)19)20-10-21-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZPPUPAIMXIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

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